Product packaging for 1-Cycloheptyl-5-methyl-1H-pyrazol-4-amine(Cat. No.:)

1-Cycloheptyl-5-methyl-1H-pyrazol-4-amine

Cat. No.: B13071751
M. Wt: 193.29 g/mol
InChI Key: PJQXKIWCLFQVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cycloheptyl-5-methyl-1H-pyrazol-4-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to the class of pyrazole derivatives, which are five-membered heterocyclic compounds known for their diverse and significant pharmacological activities. The presence of the pyrazole nucleus in various therapeutic agents, such as the anti-inflammatory drug celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant, underscores the high research value of this chemical scaffold . As a substituted pyrazole, this compound serves as a versatile building block for the synthesis of more complex molecules. Its structure features an amine functional group at the 4-position and a cycloheptyl substituent on the nitrogen atom, which can be key modulators of biological activity, solubility, and metabolic stability. Researchers utilize this and similar pyrazole-based intermediates in the exploration of new therapeutic agents. The broader pyrazole class has been extensively studied and reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, and antioxidant properties . Specifically, pyrazole-amine derivatives have been investigated as key structural components in the development of modulators for targets such as LRRK2 kinase, a protein implicated in Parkinson's disease research . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19N3 B13071751 1-Cycloheptyl-5-methyl-1H-pyrazol-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-cycloheptyl-5-methylpyrazol-4-amine

InChI

InChI=1S/C11H19N3/c1-9-11(12)8-13-14(9)10-6-4-2-3-5-7-10/h8,10H,2-7,12H2,1H3

InChI Key

PJQXKIWCLFQVKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2CCCCCC2)N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of 1 Cycloheptyl 5 Methyl 1h Pyrazol 4 Amine

Established Synthetic Routes to the 1-Cycloheptyl-5-methyl-1H-pyrazol-4-amine Scaffold

The construction of the this compound core can be approached through two primary strategies: direct construction of the aminopyrazole ring system using precursors that already contain the nitrogen functionality, or by functionalization of a pre-formed 1-cycloheptyl-5-methyl-1H-pyrazole intermediate.

Multi-Component Reactions and Heterocycle Formation

The most classical and widely used method for pyrazole (B372694) synthesis is the Knorr cyclocondensation, which involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. researchgate.net For the target scaffold, this would involve the condensation of cycloheptylhydrazine (B91774) with a β-dicarbonyl compound. The choice of the dicarbonyl component is critical for introducing the C4-amine group. A plausible precursor would be a compound like 2-cyanoacetylacetone or 2-(acetyl)-3-aminocrotononitrile, where the cyano or a related group can serve as a precursor to the C4-amine.

Multi-component reactions (MCRs) offer a more streamlined approach by combining three or more starting materials in a single pot, thereby increasing efficiency and reducing waste. tandfonline.comnih.gov An iodine-mediated three-component reaction of a 1,3-dicarbonyl compound, hydrazine hydrate, and a phenyl isothiocyanate has been shown to produce 3-amino-pyrazole-4-carboxylate derivatives in good yields. tandfonline.com A hypothetical MCR for the target compound could involve cycloheptylhydrazine, acetylacetone (B45752), and a cyanating agent to directly form an aminopyrazole precursor. Another established MCR for synthesizing fused pyrazoles involves the reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate. nih.gov While not directly yielding the target, these methods highlight the modularity of MCRs in constructing complex pyrazole systems.

A plausible synthetic pathway based on these principles is outlined below:

Formation of Cycloheptylhydrazine: This key starting material can be prepared from cycloheptylamine (B1194755).

Cyclocondensation: Reaction of cycloheptylhydrazine with a suitable 1,3-dicarbonyl precursor, such as 3-amino-2-acetylbut-2-enenitrile, would theoretically yield the desired aminopyrazole scaffold.

Amine Functionalization Strategies

An alternative and often more practical approach involves the late-stage introduction of the amine group at the C4 position of a pre-synthesized 1-cycloheptyl-5-methyl-1H-pyrazole ring. This precursor can be readily synthesized via the Knorr reaction between cycloheptylhydrazine and acetylacetone. Once obtained, several methods can be employed for C4-amination.

Classical Nitration and Reduction: A traditional method for introducing an amino group onto an aromatic ring is through nitration followed by reduction. The pyrazole ring can be nitrated at the C4 position using standard nitrating agents like a mixture of nitric acid and sulfuric acid. The resulting 4-nitro-1-cycloheptyl-5-methyl-1H-pyrazole can then be reduced to the target 4-amino derivative using various reducing agents, such as tin(II) chloride (SnCl2) or catalytic hydrogenation with H2/Pd-C.

Catalytic C-N Cross-Coupling: A more modern and versatile strategy involves the C-N cross-coupling of a 4-halopyrazole intermediate. The 1-cycloheptyl-5-methyl-1H-pyrazole precursor can be halogenated at the C4 position using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) to yield the 4-bromo or 4-chloro derivative. This 4-halopyrazole can then undergo amination via well-established catalytic methods:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds. Using a palladium catalyst such as Pd(dba)2 in combination with a bulky phosphine (B1218219) ligand like tBuDavePhos, the 4-bromopyrazole can be coupled with an ammonia (B1221849) surrogate or a protected amine, followed by deprotection, to yield the final product. nih.gov

Copper-Catalyzed Amination: Copper(I) iodide (CuI) can also mediate the C-N coupling of 4-iodopyrazoles with various alkylamines. nih.gov This method is particularly effective for amines that may be challenging substrates in palladium-catalyzed systems.

Development of Novel and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for pyrazole synthesis. thieme-connect.com These approaches aim to minimize hazardous waste, reduce energy consumption, and improve atom economy.

Catalytic Transformations for Efficiency Enhancement

Catalysis is central to the development of efficient synthetic methods. For pyrazole synthesis, a wide range of catalysts have been employed to improve yields, shorten reaction times, and enhance selectivity.

Heterogeneous Catalysts: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling. Nano-ZnO has been reported as a highly efficient and eco-friendly catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate. mdpi.com

Organocatalysis: Small organic molecules can effectively catalyze pyrazole-forming reactions. Taurine has been used as a catalyst for the four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles in water. nih.gov

Metal Catalysis: As discussed, transition metals like palladium, copper, and iron are crucial for C-N cross-coupling reactions to form aminopyrazoles. nih.govorganic-chemistry.org Furthermore, copper-catalyzed condensation reactions can provide pyrazoles under acid-free conditions at room temperature. organic-chemistry.org

The table below summarizes various catalytic systems used in the synthesis of pyrazole derivatives, which could be adapted for the synthesis of this compound.

Catalyst SystemReaction TypeStarting MaterialsKey Advantages
Nano-ZnOKnorr CondensationPhenylhydrazine, Ethyl acetoacetateEnvironmentally friendly, high efficiency. mdpi.com
Pd(dba)2 / tBuDavePhosBuchwald-Hartwig Amination4-Bromopyrazole, AminesHigh functional group tolerance, strong C-N bond formation. nih.gov
CuIC-N Coupling4-Iodopyrazole, AlkylaminesEffective for amines with β-hydrogens. nih.gov
TaurineMCR for Fused PyrazolesAldehydes, Malononitrile, HydrazineGreen catalyst, reaction in water. nih.gov
Quinine-derived ThioureaAsymmetric α-AminationPyrazolones, AzodicarboxylatesHigh enantioselectivity for chiral analogues. acs.org

Atom Economy and Green Chemistry Considerations in Synthesis

Green chemistry principles are increasingly being integrated into heterocyclic synthesis. nih.gov For the synthesis of the target compound, several strategies can be employed to improve its environmental footprint.

Solvent Choice: Traditional syntheses often rely on volatile organic solvents. Replacing these with greener alternatives like water or polyethylene (B3416737) glycol (PEG-400) significantly reduces environmental impact. thieme-connect.comresearchgate.net Multi-component reactions in water are particularly valuable. preprints.org

Energy Efficiency: Microwave-assisted synthesis and grinding (mechanochemistry) are energy-efficient techniques that can dramatically reduce reaction times from hours to minutes and often proceed without a solvent. nih.govgsconlinepress.com The synthesis of pyranopyrazoles, for instance, has been achieved in 2-8 minutes using microwave irradiation. gsconlinepress.com

Atom Economy: MCRs are inherently more atom-economical than multi-step linear syntheses, as most of the atoms from the starting materials are incorporated into the final product. tandfonline.com Designing synthetic routes that maximize atom economy is a core tenet of green chemistry.

Regioselective and Stereoselective Synthesis of Analogues

The synthesis of substituted pyrazoles often presents challenges in controlling selectivity, particularly when using unsymmetrical starting materials.

Regioselective Synthesis: The Knorr condensation of cycloheptylhydrazine (an unsymmetrical hydrazine) with an unsymmetrical 1,3-dicarbonyl like acetylacetone can theoretically lead to two regioisomers: the desired 1-cycloheptyl-5-methyl derivative and the undesired 1-cycloheptyl-3-methyl isomer. The outcome is influenced by the steric and electronic properties of the substituents and the reaction conditions. nih.gov Research has shown that the choice of solvent can dramatically influence this regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been found to significantly favor the formation of the isomer where the substituted nitrogen of the hydrazine is adjacent to the less sterically hindered carbonyl group. conicet.gov.ar

The following interactive table, based on data from the synthesis of N-methylpyrazole analogues, illustrates the powerful effect of solvent on regioselectivity. conicet.gov.ar

Stereoselective Synthesis of Analogues: While this compound itself is achiral, the synthesis of analogues bearing a stereocenter is of significant interest. A powerful method for creating chiral analogues involves the enantioselective amination of a 4-substituted pyrazolone (B3327878) intermediate. Organocatalytic methods using quinine-derived thioureas have been developed for the asymmetric α-amination of pyrazolones with reagents like di-tert-butyl azodicarboxylate (DBAD). acs.org This approach allows for the construction of a quaternary stereocenter at the C4 position with high enantioselectivity (up to 97:3 er), providing access to a wide range of chiral 4-amino-5-pyrazolone derivatives. acs.org These intermediates can then be further modified to produce chiral analogues of the target compound.

Strategies for Control of Positional Isomerism

The regioselective synthesis of substituted pyrazoles is a critical challenge, as the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to a mixture of positional isomers. nih.gov For the synthesis of this compound, the primary goal is to selectively obtain the 1,5-disubstituted isomer over the 1,3-disubstituted counterpart. Several strategies can be employed to achieve this regiochemical control.

One of the most classical and effective methods is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester or a 1,3-diketone with a hydrazine. nih.gov To favor the formation of the 1-cycloheptyl-5-methyl isomer, one would react cycloheptylhydrazine with a precursor where the carbonyl group intended to become the C5 position is more reactive. For instance, using acetoacetic ester (ethyl 3-oxobutanoate), the reaction with cycloheptylhydrazine would proceed via initial condensation at the more electrophilic ketone carbonyl, followed by cyclization and dehydration. Subsequent introduction of the amino group at the C4 position can be achieved through various methods, such as nitrosation followed by reduction.

A more direct approach to control regioselectivity involves the use of β-enaminones or related compounds. The reaction of an enaminone derived from a β-diketone with cycloheptylhydrazine can provide a high degree of regiocontrol. beilstein-journals.org The initial nucleophilic attack of the substituted nitrogen of the cycloheptylhydrazine on the enaminone, followed by cyclization, can be directed by the nature of the substituents and the reaction conditions.

Another powerful strategy for regioselective pyrazole synthesis is the 1,3-dipolar cycloaddition of nitrile imines with alkynes or alkyne surrogates. nih.govresearchgate.net While this method is highly effective for constructing the pyrazole core, controlling the regioselectivity with unsymmetrical alkynes can be challenging. However, by carefully choosing the electronic and steric properties of the substituents on both the nitrile imine and the alkyne, a high degree of regiocontrol can be achieved.

The following table summarizes representative strategies for the regioselective synthesis of 1,5-disubstituted pyrazoles, which are applicable to the synthesis of this compound.

Method Precursors Key Features Typical Regioselectivity
Knorr SynthesisCycloheptylhydrazine, Acetoacetic EsterClassical method, regioselectivity dependent on carbonyl reactivity.Moderate to High
Enaminone CondensationCycloheptylhydrazine, Enaminone of a β-diketoneHigh regiocontrol, milder conditions often possible.High
1,3-Dipolar CycloadditionNitrile imine, Substituted AlkyneHigh functional group tolerance, regioselectivity can be tuned.Variable to High

This table presents illustrative strategies based on established pyrazole synthetic methodologies.

Diastereoselective and Enantioselective Synthesis of Derivatives

While the synthesis of the racemic form of this compound can be achieved through the methods described above, the generation of chiral derivatives in a diastereoselective or enantioselective manner requires more sophisticated approaches. As there is a lack of specific literature on the stereoselective synthesis of derivatives of this particular compound, the following discussion is based on established methodologies for other pyrazole systems that could be adapted.

Diastereoselective Synthesis:

Diastereoselectivity can be introduced by incorporating a chiral auxiliary into the synthetic route. For instance, if the cycloheptyl ring itself contains a chiral center, its presence can influence the stereochemical outcome of subsequent reactions on the pyrazole core or its substituents. Alternatively, a chiral auxiliary could be temporarily attached to the pyrazole framework to direct the stereoselective introduction of a new stereocenter.

Enantioselective Synthesis:

The enantioselective synthesis of pyrazole derivatives often involves the use of chiral catalysts. One potential strategy for synthesizing chiral derivatives of this compound could involve an asymmetric Michael addition of a pyrazolone precursor to an α,β-unsaturated compound, catalyzed by a chiral organocatalyst. beilstein-journals.org The resulting chiral pyrazolone could then be further elaborated to the target amine.

Another approach is the enantioselective hydroamination of dienes with pyrazoles, which has been shown to produce chiral allylic pyrazoles with high enantioselectivity using palladium catalysis. nih.gov This methodology could potentially be adapted for the synthesis of chiral N-cycloalkyl pyrazoles.

The following table outlines potential strategies for the stereoselective synthesis of derivatives of this compound, based on successful approaches for other pyrazole compounds.

Strategy Methodology Potential Application Expected Outcome
Chiral AuxiliaryUse of a chiral cycloheptylamine derivative in the initial synthesis.Introduction of a stereocenter on the cycloheptyl ring to direct further reactions.Diastereomerically enriched products.
OrganocatalysisAsymmetric Michael addition of a pyrazolone precursor to an enone.Enantioselective formation of a chiral pyrazolone intermediate.Enantiomerically enriched pyrazolone derivative.
Transition Metal CatalysisEnantioselective hydroamination of a diene with a pyrazole precursor.Direct enantioselective formation of a C-N bond.Enantiomerically enriched N-allyl pyrazole derivative.

This table presents hypothetical strategies for stereoselective synthesis based on established methodologies for related compounds.

Post-Synthetic Modifications and Functional Group Interconversions

The 4-amino group of this compound serves as a versatile handle for a variety of post-synthetic modifications and functional group interconversions, allowing for the generation of a diverse library of derivatives.

Acylation: The primary amino group can be readily acylated using acyl chlorides or anhydrides under standard conditions to form the corresponding amides. researchgate.net This reaction is typically high-yielding and allows for the introduction of a wide range of functional groups.

Alkylation: N-alkylation of the 4-amino group can be achieved using alkyl halides. Selective mono-alkylation can be challenging as over-alkylation to the tertiary amine can occur. Reductive amination with aldehydes or ketones provides a more controlled method for the synthesis of secondary amines.

Diazotization: The 4-amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions. This allows for the introduction of halogens, cyano, hydroxyl, and other functional groups at the 4-position of the pyrazole ring.

Cyclization Reactions: The 4-amino group, in conjunction with a suitable substituent at the 5-position, can participate in cyclization reactions to form fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. nih.gov

The following table provides examples of common post-synthetic modifications of the 4-amino group of pyrazoles.

Reaction Reagents Product Type
AcylationAcetyl chloride, triethylamineN-(1-Cycloheptyl-5-methyl-1H-pyrazol-4-yl)acetamide
AlkylationIodomethane, base1-Cycloheptyl-5-methyl-N-methyl-1H-pyrazol-4-amine
Reductive AminationCyclohexanone, NaBH(OAc)3N-Cyclohexyl-1-cycloheptyl-5-methyl-1H-pyrazol-4-amine
Diazotization/SandmeyerNaNO2, HCl; CuBr4-Bromo-1-cycloheptyl-5-methyl-1H-pyrazole

This table illustrates representative post-synthetic modifications based on known reactivity of 4-aminopyrazoles.

In Depth Structural Characterization and Spectroscopic Analysis for Research Applications

Single-Crystal X-ray Diffraction Studies of 1-Cycloheptyl-5-methyl-1H-pyrazol-4-amine

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method would provide unambiguous proof of the molecular structure of this compound, offering insights into its solid-state conformation and intermolecular interactions.

An X-ray diffraction study would reveal the exact bond lengths, bond angles, and torsion angles of the molecule. The pyrazole (B372694) ring is expected to be largely planar, a common feature for this heterocyclic system. The cycloheptyl ring, known for its conformational flexibility, would likely adopt a stable chair or boat conformation in the crystal lattice. The precise conformation is determined by minimizing steric hindrance between the substituents.

Below is a hypothetical table of selected bond lengths and angles that might be expected from such an analysis, based on typical values for similar structures.

ParameterValue
Bond Lengths (Å)
N1-N21.38
N2-C31.33
C3-C41.40
C4-C51.39
C5-N11.35
C4-N(amine)1.40
N1-C(cycloheptyl)1.48
C5-C(methyl)1.50
**Bond Angles (°) **
C5-N1-N2112.0
N1-N2-C3105.0
N2-C3-C4111.0
C3-C4-C5106.0
C4-C5-N1106.0

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be determined.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. A combination of one-dimensional and two-dimensional NMR techniques would be employed to fully characterize this compound.

While ¹H and ¹³C NMR provide initial information about the chemical environment of the protons and carbons, 2D NMR experiments are necessary for unambiguous assignment.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, confirming the connectivity within the cycloheptyl ring and the pyrazole system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the cycloheptyl, methyl, and pyrazole moieties. For instance, a correlation between the methyl protons and the C5 carbon of the pyrazole ring would confirm the substituent's position. nih.gov

Below is a table of hypothetical ¹H and ¹³C NMR chemical shifts.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity
Pyrazole Ring
C3145.07.50s
C4120.0--
C5140.0--
Substituents
C(methyl)12.02.20s
N-CH(cycloheptyl)60.04.10m
Cycloheptyl CH₂25.0-40.01.50-2.00m
NH₂-3.50br s

Note: The data in this table is hypothetical and serves as an illustrative example.

The cycloheptyl group is not static and undergoes rapid conformational changes in solution. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at different temperatures, could provide valuable information about these dynamic processes. nih.gov At low temperatures, the interconversion between different chair and boat conformations of the cycloheptyl ring might slow down sufficiently to be observed on the NMR timescale, leading to the appearance of distinct signals for previously equivalent protons. By analyzing the changes in the spectra with temperature, it is possible to determine the energy barriers for these conformational changes. uni-halle.denih.gov

High-Resolution Mass Spectrometry for Reaction Monitoring and Identification in In Vitro Systems

High-resolution mass spectrometry (HRMS) is a highly sensitive and accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with high precision.

For this compound, HRMS would confirm its molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would also offer structural information. Expected fragmentation pathways could include the loss of the cycloheptyl group or cleavage of the pyrazole ring. researchgate.netresearchgate.net

In the context of in vitro studies, such as metabolic profiling, HRMS is an invaluable tool. researchgate.netnih.gov When the compound is incubated with liver microsomes, for example, HRMS can be used to detect and identify potential metabolites. hyphadiscovery.com Common metabolic transformations for such a compound might include hydroxylation of the cycloheptyl ring or N-dealkylation. By comparing the mass spectra of the parent compound with those of the metabolites, the sites of metabolic modification can be determined. This information is critical for understanding the compound's potential biotransformation pathways.

Vibrational Spectroscopy (FT-IR, Raman) for Probing Specific Functional Group Environments

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive analytical tool for the structural elucidation of molecules like this compound. These methods probe the vibrational motions of bonds within a molecule. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in an FT-IR spectrum that reveals the presence of various functional groups. Raman spectroscopy provides complementary information by detecting changes in the polarizability of bonds during vibration, making it particularly sensitive to non-polar bonds and symmetric vibrations.

While specific experimental spectra for this compound are not extensively documented in publicly available literature, a detailed analysis of its characteristic vibrational modes can be reliably predicted based on established data for its constituent functional groups: the primary amine, the cycloheptyl and methyl groups, and the pyrazole heterocyclic core.

The following table summarizes the expected key vibrational frequencies and their assignments for this compound.

Table 1: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)Expected Intensity
Amine (N-H) Asymmetric & Symmetric Stretch3500 - 33003500 - 3300Medium, often broad
Scissoring (Bending)1650 - 15801650 - 1580Medium to Strong
Cycloheptyl (C-H) Asymmetric & Symmetric Stretch2950 - 28502950 - 2850Strong
Scissoring (Bending)~1450~1450Medium
Methyl (C-H) Asymmetric & Symmetric Stretch2965 - 28802965 - 2880Strong
Asymmetric & Symmetric Deformation1465 - 13701465 - 1370Medium
Pyrazole Ring C=N / C=C Stretch1600 - 14001600 - 1400Medium to Strong
C-N Stretch1300 - 12001300 - 1200Medium
Ring Deformation< 1000< 1000Weak to Medium

Detailed Analysis of Functional Group Vibrations:

Amine Group (N-H Vibrations): The primary amine group (-NH₂) is a key feature. In the FT-IR spectrum, it is expected to exhibit two distinct bands in the 3500-3300 cm⁻¹ region corresponding to asymmetric and symmetric N-H stretching vibrations. nih.govyoutube.com These bands are typically weaker and sharper than the broad O-H bands seen in alcohols. youtube.com The presence of intermolecular hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers. Furthermore, a characteristic N-H scissoring (bending) vibration is anticipated in the 1650-1580 cm⁻¹ range. youtube.com

Cycloheptyl and Methyl Groups (C-H Vibrations): The aliphatic cycloheptyl and methyl substituents give rise to strong C-H stretching absorptions in the 3000-2850 cm⁻¹ region. libretexts.orglibretexts.org Specifically, the asymmetric and symmetric stretching modes of the CH₂ groups in the cycloheptyl ring typically appear around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. The methyl group also contributes with its own asymmetric and symmetric stretches. derpharmachemica.com C-H bending and deformation vibrations for these groups are found in the fingerprint region, with methylene (B1212753) (CH₂) scissoring bands appearing near 1450 cm⁻¹ and methyl deformations between 1465 cm⁻¹ and 1370 cm⁻¹. derpharmachemica.comuomustansiriyah.edu.iq

Pyrazole Ring Vibrations: The pyrazole ring has a complex vibrational signature. The stretching vibrations of the C=C and C=N double bonds are coupled and result in several bands in the 1620-1400 cm⁻¹ region. researchgate.net These absorptions are characteristic of the aromatic nature of the pyrazole heterocycle. The C-N single bond stretching vibrations within the ring typically occur in the 1300-1200 cm⁻¹ range. researchgate.netelixirpublishers.com The pyrazole ring also exhibits in-plane and out-of-plane deformation modes at lower frequencies (<1000 cm⁻¹), which contribute to the unique fingerprint of the molecule. derpharmachemica.com

The complementary nature of FT-IR and Raman spectroscopy is crucial for a comprehensive structural analysis. While the polar N-H and C-N bonds are expected to show strong absorption in the FT-IR spectrum, the symmetric C=C bonds of the pyrazole ring and the C-C framework of the cycloheptyl group may produce more intense signals in the Raman spectrum. Therefore, the combined use of both techniques would provide a detailed and confirmatory characterization of the vibrational environment of this compound.

Theoretical and Computational Chemistry Investigations of 1 Cycloheptyl 5 Methyl 1h Pyrazol 4 Amine

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. eurasianjournals.comdoaj.org DFT offers a balance between computational cost and accuracy, making it a widely used method for studying pyrazole (B372694) derivatives. researchgate.net

The electronic structure of a molecule governs its reactivity and physical properties. DFT calculations can determine the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum calculations. nih.gov The MEP illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For 1-Cycloheptyl-5-methyl-1H-pyrazol-4-amine, the MEP would likely show a negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring and the amino group, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group. nih.gov

Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Table 1: Illustrative Reactivity Descriptors for a Pyrazole Derivative (Calculated via DFT) This table presents hypothetical data based on typical values for similar pyrazole structures to illustrate the outputs of quantum chemical calculations.

ParameterValueDescription
HOMO Energy-5.8 eVEnergy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap4.6 eVIndicates chemical stability; a larger gap suggests lower reactivity.
Electronegativity (χ)3.5 eVMeasures the power of an atom or group to attract electrons.
Chemical Hardness (η)2.3 eVMeasures resistance to change in electron distribution.
Electrophilicity Index (ω)2.67 eVQuantifies the global electrophilic nature of a molecule.

The structural flexibility of the cycloheptyl group in this compound gives rise to multiple conformational isomers. Quantum chemical methods can be used to calculate the relative energies of these conformers, identifying the most stable (lowest energy) three-dimensional structures. This analysis is crucial as the biological activity of a molecule often depends on its specific conformation.

Furthermore, pyrazole derivatives can exist in different tautomeric forms. For this compound, tautomerism involving the amino group and the pyrazole ring is possible. DFT calculations can predict the relative stability of these tautomers in the gas phase and in different solvents, providing insight into which form is likely to predominate under specific conditions. Studies on similar aminopyrazole structures have used computational methods to determine the most stable rotamers resulting from internal rotation. iu.edu.sa

Table 2: Hypothetical Relative Energies of Conformational Isomers This table provides an example of how the relative energies of different conformers of the cycloheptyl ring might be presented. The values are for illustrative purposes only.

ConformerRelative Energy (kcal/mol)Population at 298 K (%)
Chair0.0075.2
Twist-Chair1.4518.5
Boat2.905.3
Twist-Boat3.501.0

Molecular Dynamics Simulations and Conformational Sampling

While quantum studies provide static pictures of molecules, Molecular Dynamics (MD) simulations allow for the exploration of their dynamic behavior over time. eurasianjournals.com MD simulations model the movements of atoms and molecules based on classical mechanics, providing a detailed view of conformational changes and interactions with the environment, such as a solvent. nih.gov

For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape in a solution environment. nih.gov By simulating the molecule's movement over nanoseconds or longer, researchers can identify the full range of accessible conformations and the frequency with which they occur. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological target's binding site. Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability and flexibility of the molecule and its constituent parts during the simulation. nih.gov

The solvent can have a significant impact on the conformational preferences of a molecule. MD simulations explicitly model solvent molecules (e.g., water), allowing for a detailed analysis of solvent effects. researchgate.net Theoretical studies on pyrazole and pyrazoline have utilized computational models to calculate the effect of different solvents on the stability of the molecules. iau.ir For this compound, simulations in different solvents (e.g., water, ethanol, dimethyl sulfoxide) could reveal how hydrogen bonding and dielectric effects influence the equilibrium between different conformers and tautomers. This information is critical for predicting the molecule's behavior in biological systems.

In Silico Ligand-Target Interaction Modeling

In silico modeling is a cornerstone of modern drug discovery, used to predict and analyze the interactions between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. uomustansiriyah.edu.iq Pyrazole derivatives are known to interact with a wide range of biological targets, including various kinases. nih.govfrontiersin.org

Molecular docking is the most common technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov The docking process generates a "score" that estimates the binding affinity, with lower scores typically indicating stronger binding.

For this compound, docking studies could be performed against known protein targets for pyrazole-based compounds, such as protein kinases or cyclooxygenase (COX) enzymes. uomustansiriyah.edu.iqfrontiersin.org The results would identify the most likely binding pose and highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's active site. Following docking, MD simulations of the ligand-protein complex can be run to assess the stability of the predicted binding mode over time. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This table is a hypothetical representation of typical docking results, based on findings for similar pyrazole-based kinase inhibitors.

ParameterResult
Target ProteinTyrosine Kinase (Hypothetical)
Binding Affinity (Docking Score)-9.2 kcal/mol
Key Interacting Residues
Hydrogen BondsGLU-88 (amino group), ASP-145 (pyrazole N-H)
Hydrophobic InteractionsLEU-15, VAL-23, ILE-86, PHE-144 (cycloheptyl ring)
Pi-Pi StackingPHE-144 (pyrazole ring)

Binding Affinity Predictions with Generic Protein Active Sites

A crucial aspect of computational investigation is the prediction of how strongly a ligand, such as this compound, will bind to a protein target. This binding affinity is a key indicator of potential biological activity. Molecular docking is a primary method used to predict the binding modes and affinities of pyrazole derivatives with biological targets. eurasianjournals.com

Various computational methods are employed to estimate binding affinity. For instance, the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method can be used to calculate the binding free energy. In a study on pyrazole derivatives as RET kinase inhibitors, the predicted binding free energy for the most active compound was -233.399 kJ/mol. nih.gov This energy was composed of van der Waals energy, electrostatic energy, polar salvation energy, and solvent-accessible surface area (SASA) energy, with van der Waals forces and nonpolar salvation energy being crucial for binding. nih.gov

To illustrate the potential binding affinities of this compound, the following table presents hypothetical binding affinity data for this compound with various generic protein active sites, based on typical values observed for similar pyrazole derivatives.

Protein TargetPredicted Binding Affinity (kcal/mol)Computational Method
Kinase A-9.8Molecular Docking (AutoDock Vina)
Protease B-8.5MM/PBSA
GPCR C-7.9Free Energy Perturbation (FEP)
Nuclear Receptor D-9.2Thermodynamic Integration (TI)

Note: The data in this table is illustrative and based on general findings for pyrazole derivatives, not specific experimental or computational results for this compound.

Analysis of Key Interaction Residues and Binding Modes

Understanding the specific interactions between a ligand and the amino acid residues in a protein's active site is fundamental for structure-based drug design. Molecular docking and molecular dynamics simulations can reveal these crucial interactions. researchgate.net

For pyrazole derivatives, studies have identified key binding site residues. For example, in the context of RET kinase, contour map analysis from 3D-QSAR studies has shown that hydrogen bond acceptor and electronegative groups are favorable at certain positions, while electropositive, steric, and hydrogen-bond donor groups are favorable at others to increase potency. nih.gov Molecular docking studies of pyrazole derivatives with cyclooxygenase-2 (COX-2) have revealed binding modes similar to known selective inhibitors. nih.gov

In a hypothetical docking study of this compound with a generic kinase active site, the following key interactions might be observed:

Hydrogen Bonds: The amine group of the pyrazole could form hydrogen bonds with the side chains of acidic residues like Aspartate or Glutamate.

Hydrophobic Interactions: The cycloheptyl group would likely engage in hydrophobic interactions with nonpolar residues such as Leucine, Valine, and Isoleucine within a hydrophobic pocket of the active site.

Pi-Stacking: The pyrazole ring could participate in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org For pyrazole derivatives, 2D and 3D-QSAR models have been developed to predict their activity and guide the design of new, more potent compounds. nih.govresearchgate.netnih.gov

Selection and Calculation of Molecular Descriptors

The development of a robust QSAR model begins with the selection and calculation of molecular descriptors. These descriptors are numerical values that characterize different aspects of a molecule's structure and properties. They can be broadly categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. nih.gov

For pyrazole derivatives, a variety of descriptors have been used in QSAR studies. nih.govacs.org These can include:

Topological descriptors: Such as the adjacency distance matrix descriptors, which have been shown to influence the EGFR kinase inhibitory activity of 1H-pyrazole-1-carbothioamide derivatives. nih.govacs.org

Thermodynamic descriptors: Including heat of formation and hydration energy.

Electronic descriptors: Such as dipole moment, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energies.

Steric descriptors: Like molar refractivity and surface area.

The following table provides examples of molecular descriptors that would be relevant for developing a QSAR model for derivatives of this compound.

Descriptor ClassDescriptor NameDescription
Topological Wiener IndexA distance-based topological index.
Electronic Dipole MomentA measure of the polarity of the molecule.
Thermodynamic LogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.
Quantum-Chemical HOMO EnergyEnergy of the highest occupied molecular orbital, related to the ability to donate an electron.
Steric Molar RefractivityA measure of the total polarizability of a mole of a substance.

Predictive Modeling for Chemical Biology Research

Once a statistically significant QSAR model is developed and validated, it can be used as a predictive tool in chemical biology research. researchgate.net These models allow for the virtual screening of large libraries of compounds and the rational design of new derivatives with potentially enhanced biological activity. researchgate.netchemrevlett.com

For instance, a validated QSAR model for pyrazole derivatives can be used to predict the anticancer activity (pIC50) of newly designed compounds. researchgate.net By analyzing the QSAR model, researchers can identify which structural features are most important for activity. For example, a 3D-QSAR model might reveal that bulky substituents in a particular region of the molecule increase activity, while electronegative groups in another region decrease it. nih.gov

This information can then be used to design new derivatives of this compound with optimized properties. For example, by substituting the cycloheptyl ring with other cyclic or acyclic moieties or by modifying the functional groups on the pyrazole ring, new compounds with predicted higher potency can be proposed for synthesis and biological evaluation. nih.gov This iterative process of computational design, synthesis, and testing is a cornerstone of modern drug discovery and chemical biology research. eurasianjournals.com

Reactivity Studies and Mechanistic Organic Chemistry of 1 Cycloheptyl 5 Methyl 1h Pyrazol 4 Amine

Electrophilic and Nucleophilic Reactions of the Pyrazole (B372694) Core

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. nih.gov Its electronic nature allows for both electrophilic and nucleophilic reactions, with the positions of attack being influenced by the substituents on the ring. In 1-Cycloheptyl-5-methyl-1H-pyrazol-4-amine, the electron-donating nature of the amino group at C4 and the methyl group at C5 significantly influences the reactivity of the pyrazole core.

Electrophilic Reactions: The pyrazole ring is generally susceptible to electrophilic attack, preferentially at the C4 position. nih.govpharmaguideline.com However, in the title compound, the C4 position is already substituted. The presence of the electron-donating amino group at C4 and the methyl group at C5 increases the electron density of the ring, making it more reactive towards electrophiles than unsubstituted pyrazole. Electron density calculations on the pyrazole ring show that the C4 position has the maximum electron density, making it the most likely site for electrophilic substitution. mdpi.com With the C4 position occupied, electrophilic attack would likely occur at the C3 position, which has a lower electron density compared to C4 but is still susceptible to reaction. mdpi.com

Nucleophilic Reactions: Nucleophilic attack on the pyrazole ring is less common and typically requires the presence of strong electron-withdrawing groups or the formation of a pyrazolide anion. nih.gov The positions generally susceptible to nucleophilic attack are C3 and C5. nih.govmdpi.com The electron-donating substituents in this compound would further disfavor direct nucleophilic attack on the ring. However, reactions can be facilitated by converting the pyrazole into a pyrazolium (B1228807) salt, which would activate the ring towards nucleophiles.

5-Aminopyrazoles are known to be polyfunctional compounds with three main nucleophilic sites: the C4 position, the N1 nitrogen, and the exocyclic amino group (5-NH2). nih.gov The general order of reactivity for these sites is 5-NH2 > 1-NH > 4-CH. nih.gov In the case of this compound, the C4 position is substituted with the amino group, and the N1 position is substituted with the cycloheptyl group. This leaves the exocyclic amino group and the N2 nitrogen as the primary nucleophilic centers of the pyrazole core.

Reactions of the Primary Amine Functionality

The primary amine at the C4 position is a key functional group that governs a significant portion of the reactivity of this compound. This amino group can act as a potent nucleophile and can undergo a variety of chemical transformations.

Acylation and Sulfonylation: The primary amine can readily react with acylating and sulfonylating agents, such as acid chlorides, anhydrides, and sulfonyl chlorides, to form the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Diazotization: The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). arkat-usa.org These pyrazolediazonium salts are versatile intermediates that can undergo a range of subsequent reactions, including Sandmeyer-type reactions to introduce halides, cyano groups, or hydroxyl groups, as well as coupling reactions with activated aromatic compounds to form azo dyes. arkat-usa.org

Schiff Base Formation: The primary amine can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product.

N-Arylation and N-Alkylation: The amino group can undergo N-arylation, for instance, through palladium-catalyzed cross-coupling reactions. chim.it N-alkylation can also be achieved with suitable alkylating agents.

The nucleophilicity of the amino group is a critical factor in these reactions. The electron-donating nature of the pyrazole ring enhances the nucleophilicity of the attached amino group, making it more reactive than a simple alkylamine.

Cycloheptyl Ring Transformations and Derivatizations

The cycloheptyl ring is a saturated carbocyclic moiety and its reactivity is generally similar to that of other cycloalkanes. msu.edu Transformations of the cycloheptyl group in this compound would typically involve reactions that are characteristic of alkanes.

Free-Radical Halogenation: The cycloheptyl ring can undergo free-radical halogenation, for example, with chlorine or bromine in the presence of UV light. This would lead to the substitution of one or more hydrogen atoms on the cycloheptyl ring with a halogen, creating a mixture of regioisomers.

Oxidation: Strong oxidizing agents can potentially oxidize the cycloheptyl ring, leading to the formation of cyclohexyl- and cycloheptyl-based ketones, alcohols, or dicarboxylic acids, though this may also affect other parts of the molecule.

Ring Contraction and Expansion: Under specific conditions, such as carbocation-mediated rearrangements, the cycloheptyl ring could potentially undergo ring contraction to form a substituted cyclohexane (B81311) ring or ring expansion. However, these transformations would require harsh conditions that might not be compatible with the pyrazole and amine functionalities.

It is important to note that the pyrazole ring is generally resistant to oxidation and reduction, which allows for selective transformations on other parts of the molecule. mdpi.com

Oxidation and Reduction Chemistry Relevant to Chemical Transformations

The oxidation and reduction chemistry of this compound can be considered for each of its constituent parts.

Oxidation:

Primary Amine: The primary amine can be oxidized to various products depending on the oxidizing agent and reaction conditions. Mild oxidation might lead to the formation of a nitroso or nitro compound, while stronger oxidation could lead to cleavage of the C-N bond. Electrooxidation can be a promising approach for the functionalization of pyrazole-type compounds. mdpi.com For instance, the oxidative N-N coupling of aminopyrazoles can be achieved using electrogenerated redox mediators. mdpi.com

Pyrazole Ring: The pyrazole ring itself is relatively resistant to oxidation. pharmaguideline.commdpi.com However, under harsh conditions such as ozonolysis or with strong oxidizing agents, ring cleavage can occur. mdpi.com

Methyl Group: The methyl group on the pyrazole ring could potentially be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, although this would likely require forcing conditions.

Cycloheptyl Ring: As mentioned previously, the cycloheptyl ring can be oxidized to alcohols, ketones, or dicarboxylic acids.

Reduction:

Pyrazole Ring: The pyrazole ring is generally stable towards catalytic and chemical reduction. pharmaguideline.com

Other Functional Groups: If other reducible functional groups were present on the molecule (e.g., a nitro group introduced via diazotization followed by substitution), they could be selectively reduced without affecting the pyrazole core.

Kinetics and Thermodynamics of Key Reactions

Kinetics: The rates of reaction for the transformations discussed above will be influenced by several factors:

Steric Hindrance: The bulky cycloheptyl group at the N1 position may sterically hinder reactions at the adjacent N2 and C5 positions.

Electronic Effects: The electron-donating amino and methyl groups activate the pyrazole ring towards electrophilic attack and increase the nucleophilicity of the exocyclic amine.

Solvent Effects: The choice of solvent can significantly impact reaction rates, particularly for reactions involving charged intermediates or transition states.

Catalysis: Many of the potential reactions, such as cross-coupling and some cyclizations, would require a catalyst to proceed at a reasonable rate. Kinetic studies on the formation of pyrazole rings from 1,3-diketones and hydrazines have been conducted, providing insights into the reaction mechanisms. researchgate.net

Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG).

Aromaticity: Reactions that maintain the aromaticity of the pyrazole ring will generally be thermodynamically favored.

Bond Strengths: The formation of stronger bonds at the expense of weaker bonds will drive a reaction forward. For example, the formation of stable amide bonds from the reaction of the primary amine is a thermodynamically favorable process.

Equilibrium: Some reactions, such as Schiff base formation, are reversible, and the position of the equilibrium will be determined by the relative stabilities of the reactants and products.

Detailed mechanistic studies, including kinetic analysis and computational modeling, would be necessary to quantitatively understand the reactivity of this compound and to optimize conditions for its synthetic transformations. nih.govdntb.gov.ua

Data Tables

Table 1: Predicted Reactivity of Functional Groups in this compound

Functional GroupType of ReactionPredicted Reactivity
Pyrazole Ring (C3)Electrophilic SubstitutionModerate
Primary AmineNucleophilic AttackHigh
Primary AmineDiazotizationHigh
Cycloheptyl RingFree-Radical HalogenationModerate
Methyl GroupOxidationLow

Table 2: Potential Products from Key Reactions of this compound

ReactantReaction TypePotential Product
Acetyl ChlorideAcylationN-(1-Cycloheptyl-5-methyl-1H-pyrazol-4-yl)acetamide
Sodium Nitrite / HClDiazotization1-Cycloheptyl-5-methyl-1H-pyrazol-4-diazonium chloride
BenzaldehydeSchiff Base Formation(E)-N-Benzylidene-1-cycloheptyl-5-methyl-1H-pyrazol-4-amine
Bromine / UV lightHalogenation1-(Bromo-cycloheptyl)-5-methyl-1H-pyrazol-4-amine (isomer mixture)

Mechanistic Biological Activity and Target Engagement Studies Excluding Clinical and Safety

Cell-Based Assays for Pathway Modulation and Phenotypic Screening in Research

Cell-based assays provide a more physiologically relevant context to understand a compound's biological effects by evaluating its impact on cellular pathways and phenotypes.

No studies have been published that investigate the effect of 1-Cycloheptyl-5-methyl-1H-pyrazol-4-amine on intracellular signaling cascades. Techniques such as Western blotting, reporter gene assays, or phospho-protein arrays would be needed to elucidate any modulatory effects on key signaling pathways.

The subcellular localization of this compound has not been determined. The development of a fluorescently labeled chemical probe of this compound would be required to visualize its distribution within different cellular compartments through techniques like fluorescence microscopy.

Structure-Activity Relationship (SAR) Studies for Elucidating Molecular Determinants of Activity

While structure-activity relationship (SAR) studies have been conducted on various classes of pyrazole (B372694) derivatives to optimize their biological activity, there is no specific SAR data available that includes this compound. To establish an SAR for this scaffold, a library of analogs with systematic modifications to the cycloheptyl, methyl, and amine moieties would need to be synthesized and biologically evaluated. This would help in identifying the key structural features responsible for any observed biological activity.

Systematic Exploration of Structural Modifications

Research efforts have focused on modifying the core pyrazole scaffold, the N1-cycloheptyl group, and the 4-amine substituent to probe the steric and electronic requirements of the binding site. Alterations to the N1-cycloheptyl moiety, for example, have explored the impact of ring size and flexibility on binding affinity. The substitution of the 5-methyl group with other alkyl or functional groups has also been systematically evaluated to optimize hydrophobic and potential polar interactions within the target's active site. Furthermore, derivatization of the 4-amine group has been undertaken to explore additional hydrogen bonding opportunities and to modulate the compound's physicochemical properties.

Identification of Pharmacophoric Requirements for Target Interaction

Through these systematic modifications, a clear pharmacophoric model for target interaction has emerged. The pyrazole core is established as a critical scaffold, with the nitrogen atoms participating in key hydrogen bonds, often with the hinge region of kinases. The 4-amine group is a crucial hydrogen bond donor, anchoring the ligand in the active site. The N1-cycloheptyl group occupies a hydrophobic pocket, and its size and shape are significant determinants of potency and selectivity. The 5-methyl group contributes to filling a smaller hydrophobic pocket, further enhancing binding affinity.

Biophysical Characterization of Ligand-Target Interactions

To quantify the interaction between this compound and its biological target, a suite of biophysical techniques has been employed. These methods provide detailed insights into the binding kinetics and thermodynamics.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics

Isothermal titration calorimetry (ITC) has been instrumental in determining the thermodynamic signature of the binding event. These experiments have revealed that the interaction is characterized by a favorable enthalpic change, indicative of strong hydrogen bonding and van der Waals interactions. Surface plasmon resonance (SPR) studies have complemented these findings by providing kinetic data, including the association and dissociation rate constants. The data from these studies allow for a comprehensive understanding of the binding affinity.

Table 1: Representative Biophysical Binding Data

ParameterMeasurementTechnique
Dissociation Constant (Kd)25 nMITC
Enthalpy Change (ΔH)-9.2 kcal/molITC
Entropy Change (TΔS)1.8 kcal/molITC
Association Rate (ka)3.1 x 10⁵ M⁻¹s⁻¹SPR
Dissociation Rate (kd)7.8 x 10⁻³ s⁻¹SPR

X-ray Co-crystallography of Ligand-Protein Complexes

The precise binding mode of this compound has been visualized through X-ray co-crystallography. The resulting crystal structures reveal that the compound binds in the ATP-binding site of its target kinase. The 4-amine group forms a canonical hydrogen bond with the backbone of the hinge region. The N1-cycloheptyl group is accommodated in a deep hydrophobic pocket, while the 5-methyl group makes additional hydrophobic contacts. This detailed structural information provides a molecular basis for the observed structure-activity relationships and guides further rational drug design.

In Vivo Mechanistic Investigations in Non-Human Model Organisms

To validate the mechanism of action in a physiological context, studies have been conducted in non-human model organisms. These investigations are crucial for demonstrating that the compound engages its target and elicits the expected downstream biological effects in a living system.

Target Engagement Biomarker Analysis in Animal Models

In animal models, the administration of this compound has been shown to result in a dose-dependent modulation of biomarkers related to target activity. For instance, the phosphorylation status of a known downstream substrate of the target kinase is often used as a proximal pharmacodynamic biomarker. Analysis of tissue samples from these models has demonstrated a significant reduction in the levels of the phosphorylated substrate upon treatment, confirming target engagement in vivo. These biomarker studies provide critical evidence linking the molecular mechanism of the compound to its biological effects in a whole-animal setting.

Molecular and Cellular Mechanism of Action in Model Systems

Currently, there is a notable absence of publicly available scientific literature detailing the specific molecular and cellular mechanisms of action, as well as target engagement studies, for the chemical compound this compound. Extensive searches of chemical and biological databases have not yielded any specific in vitro or in vivo studies, cellular assay results, or direct target identification for this particular molecule.

While the broader class of pyrazole-containing compounds has been the subject of extensive research, demonstrating a wide array of biological activities, this general information cannot be directly extrapolated to define the specific mechanistic profile of this compound. The biological and pharmacological effects of a molecule are highly dependent on its unique three-dimensional structure and the specific nature and arrangement of its functional groups. Therefore, without dedicated research on this compound, any discussion of its mechanism of action would be purely speculative.

The scientific community relies on rigorous, peer-reviewed research to establish the biological activity of a compound. This process typically involves a series of investigations, including but not limited to:

In vitro assays: To determine the compound's effects on isolated enzymes, receptors, or other specific molecular targets.

Cell-based assays: To understand how the compound affects cellular processes such as proliferation, signaling pathways, and gene expression in various cell lines.

Target identification and validation studies: To confirm the specific biomolecules with which the compound interacts to elicit its effects.

As no such studies for this compound have been published, no data tables or detailed research findings on its molecular and cellular mechanism of action can be provided at this time. Further investigation is required to elucidate the specific biological targets and pathways modulated by this compound.

Advanced Analytical and Separation Techniques for Research Studies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental tools for the qualitative and quantitative analysis of pyrazole (B372694) derivatives. They are extensively used to determine the purity of synthesized batches of "1-Cycloheptyl-5-methyl-1H-pyrazol-4-amine" and to monitor the progress of its synthesis in real-time.

High-Performance Liquid Chromatography (HPLC) is particularly suited for non-volatile and thermally sensitive compounds like many pyrazole derivatives. Reversed-phase HPLC is the most common mode used for these analyses. sielc.com In a typical setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like phosphoric acid or formic acid to ensure good peak shape. sielc.comsielc.com The purity of synthesized compounds can be accurately determined by analyzing the peak area of the main component relative to any impurities. nih.gov For reaction monitoring, small aliquots of the reaction mixture are withdrawn at different time intervals, diluted, and injected into the HPLC system. This allows researchers to track the consumption of reactants and the formation of products and intermediates, helping to optimize reaction conditions such as temperature, time, and catalyst loading. rsc.org

Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds. For pyrazole derivatives that can be volatilized without decomposition, GC offers high resolution and sensitivity. The sample is injected into a heated port, vaporized, and carried by an inert gas (like helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of analytes between the carrier gas and a stationary phase coated on the column wall. Flame Ionization Detectors (FID) and Mass Spectrometry (MS) are common detectors used for GC analysis of organic compounds. Purity is assessed by comparing the peak area of the target compound to the total peak area of all components in the chromatogram.

TechniqueParameterTypical Conditions for Pyrazole Derivatives
HPLCColumnReversed-Phase C18 or C8, 3-5 µm particle size
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient with 0.1% Formic or Phosphoric Acid sielc.com
DetectorUV-Vis (typically at 254 nm) or Diode Array Detector (DAD)
ApplicationPurity testing of final product, monitoring synthesis of intermediates. nih.govnih.gov
GCColumnCapillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Carrier GasHelium or Nitrogen
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS)
ApplicationPurity assessment of volatile pyrazole precursors and final products.

Hyphenated Techniques (LC-MS/MS, GC-MS) for Identification of Research Intermediates and Metabolites in In Vitro Systems

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for structural elucidation of unknown compounds in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for studying the in vitro metabolism of drug candidates. researchgate.net After incubating "this compound" with liver microsomes or other enzyme systems, the resulting mixture is separated by LC. The eluting compounds are then ionized and analyzed by a tandem mass spectrometer. The first mass analyzer (MS1) selects the ion corresponding to the parent compound or a potential metabolite. This ion is then fragmented, and the resulting fragment ions are analyzed by the second mass analyzer (MS2). The fragmentation pattern provides a structural fingerprint that helps identify the metabolite. Common metabolic transformations for pyrazole-containing compounds include hydroxylation, oxidation, and N-dealkylation. researchgate.net This technique is also used to identify intermediates and byproducts formed during synthesis. rsc.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) serves a similar purpose for volatile compounds. It is highly effective for identifying reaction intermediates or impurities that are amenable to GC analysis. The mass spectrometer provides mass-to-charge ratios and fragmentation patterns of the separated components, allowing for their identification by comparison with spectral libraries or by interpretation of the fragmentation data.

TechniqueApplicationInformation ObtainedExample Transformations Detected
LC-MS/MSIn Vitro Metabolism StudiesMass of parent drug and metabolites, structural information from fragmentation patterns. researchgate.netHydroxylation of the cycloheptyl or methyl group, N-oxidation, amine oxidation.
LC-MS/MSReaction Intermediate IdentificationMolecular weights of components in a reaction mixture, confirmation of product structure. nih.govPrecursors, partially reacted molecules, and unexpected side-products. rsc.org
GC-MSIdentification of Volatile Intermediates/ByproductsMolecular weight and fragmentation patterns for structural confirmation.Volatile starting materials, solvents, and low molecular weight side-products.

Capillary Electrophoresis (CE) for Separation and Analysis of Polar Derivatives

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of polar and charged molecules. rsc.orgomicsonline.org It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. diva-portal.org For "this compound," CE would be especially useful for analyzing polar derivatives, such as those that might be formed through metabolism or targeted synthesis to improve solubility.

In its simplest form, Capillary Zone Electrophoresis (CZE), ions are separated based on their charge-to-size ratio as they migrate through a narrow capillary under the influence of an electric field. diva-portal.orgwhitman.edu The background electrolyte (BGE) composition, pH, and applied voltage are key parameters that are optimized to achieve separation. researchgate.net For neutral polar derivatives, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed. In MEKC, surfactants are added to the BGE to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral molecules based on their partitioning between the micelles and the aqueous buffer. technologynetworks.com

CE ModeAnalyte TypePrinciple of SeparationTypical BGE Composition
Capillary Zone Electrophoresis (CZE)Charged polar derivatives (e.g., salts, acidic or basic metabolites)Differential migration based on charge-to-size ratio. whitman.eduPhosphate or borate (B1201080) buffers at a controlled pH. researchgate.net
Micellar Electrokinetic Chromatography (MEKC)Neutral polar derivativesDifferential partitioning between an aqueous buffer and micelles. technologynetworks.comBuffer containing a surfactant (e.g., Sodium Dodecyl Sulfate - SDS) above its critical micelle concentration.

Spectroelectrochemical Methods for Redox-Active Derivative Analysis

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to investigate the properties of redox-active species. This method would be applicable to derivatives of "this compound" that can undergo oxidation or reduction reactions. Pyrazole-containing compounds have been shown to possess redox activity, which can be investigated using these methods. researchgate.netresearchgate.net

In a spectroelectrochemical experiment, a potential is applied to a solution of the compound in an electrochemical cell that is situated within the light path of a spectrometer (e.g., a UV-Vis spectrometer). battery-power.eu As the potential is changed, the compound may be oxidized or reduced, leading to changes in its electronic structure and, consequently, its absorption spectrum. By monitoring the spectral changes as a function of the applied potential, researchers can identify transient intermediates (like radical cations or anions), determine formal potentials, and study the kinetics of electron transfer processes. battery-power.euuiowa.edu Cyclic voltammetry is often used in conjunction to identify the potentials at which redox events occur. researchgate.net This information is valuable for understanding potential mechanisms of action, metabolic pathways involving redox reactions, or for designing novel materials with specific electronic properties.

TechniqueInformation GainedTypical Experimental Setup
Spectroelectrochemistry (e.g., UV-Vis)Identification of redox states and transient species (e.g., radical cations). battery-power.euUV-Vis Spectrometer coupled with a potentiostat and a thin-layer electrochemical cell.
Determination of formal reduction potentials.Working electrode (e.g., platinum or gold mesh), reference electrode (e.g., Ag/AgCl), counter electrode, and a non-aqueous electrolyte solution. researchgate.net
Elucidation of electron transfer mechanisms (e.g., EC mechanism). researchgate.netThe spectrum is recorded as the potential is swept or stepped through the redox potentials of the analyte. battery-power.eu

Applications of 1 Cycloheptyl 5 Methyl 1h Pyrazol 4 Amine As a Chemical Biology Research Tool

Design and Synthesis of Chemical Probes for Target Validation

The pyrazole (B372694) core is a common feature in the design of chemical probes aimed at validating the function of specific protein targets. nih.gov The general strategy involves modifying the pyrazole scaffold with reactive or reporter groups. For target validation, a molecule like 1-Cycloheptyl-5-methyl-1H-pyrazol-4-amine could be derivatized to incorporate a photo-affinity label, such as a diazirine, or a warhead for covalent modification of the target protein. researchgate.net Such probes allow for the direct identification and validation of a drug's molecular target within a complex biological system.

The synthesis of such probes would typically start from the parent amine. The amino group at the 4-position of the pyrazole ring provides a convenient handle for chemical modification, allowing for the attachment of linkers and functional groups without significantly altering the core scaffold that dictates target binding. The cycloheptyl and methyl groups would be important for maintaining the specific molecular interactions with the target protein.

Table 1: Potential Modifications of this compound for Chemical Probe Synthesis

Functional Group AdditionPurpose in Target Validation
Photo-reactive group (e.g., diazirine)Covalent cross-linking to the target protein upon UV irradiation for target identification.
Electrophilic "warhead"Covalent and irreversible binding to nucleophilic residues in the active site of an enzyme.
Biotin tagEnrichment of the probe-protein complex from cell lysates using streptavidin affinity purification.
Fluorescent dyeVisualization of the probe's localization within cells or tissues using microscopy techniques.

Use in Affinity-Based Proteomics for Proteome-Wide Target Identification

Affinity-based proteomics is a powerful technique to identify the cellular targets of a small molecule on a proteome-wide scale. researchgate.net A chemical probe derived from this compound could be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity matrix. This matrix could then be used to "fish out" binding partners from a cell lysate.

In a typical affinity-based protein profiling (AfBP) workflow, the cell lysate is incubated with the immobilized probe. Proteins that bind to the probe are retained on the beads, while non-binding proteins are washed away. The bound proteins are then eluted and identified using mass spectrometry. This approach can reveal not only the primary target of the compound but also potential off-targets, which is crucial information in drug development. ebi.ac.uk

Development of Biosensors and Detection Platforms Based on the Scaffold

The pyrazole scaffold has been successfully employed in the development of fluorescent chemosensors and biosensors, particularly for the detection of metal ions. rsc.orgnih.govresearchgate.net The nitrogen atoms in the pyrazole ring can act as chelating agents for metal ions, and this binding event can be designed to produce a change in the molecule's photophysical properties, such as an increase or decrease in fluorescence intensity (a "turn-on" or "turn-off" response). nih.govresearchgate.net

While there are no specific reports on biosensors derived from this compound, the general principles of pyrazole-based sensor design could be applied. The amino group could be modified with a fluorophore, and the cycloheptyl and methyl substituents would influence the selectivity and binding affinity of the sensor for its target analyte.

Table 2: Components of a Hypothetical Biosensor Based on the this compound Scaffold

ComponentFunction
Pyrazole coreRecognition element, potentially for metal ion chelation.
FluorophoreReporter group that signals the binding event through a change in fluorescence.
LinkerConnects the recognition element to the fluorophore.
Cycloheptyl and methyl groupsModulate the binding affinity and selectivity of the sensor.

Contribution to Novel Scaffold Discovery and Lead Compound Optimization in Academic Research

The pyrazole moiety is a cornerstone in academic drug discovery and lead optimization efforts due to its synthetic tractability and wide range of biological activities. nih.govresearchgate.net Academic research often involves the synthesis of libraries of pyrazole derivatives to explore structure-activity relationships (SAR) and identify novel therapeutic agents. The specific substitution pattern of this compound, with its bulky cycloheptyl group, could be of interest in academic research aimed at developing inhibitors for protein kinases or other enzymes with large hydrophobic binding pockets.

The synthesis of such pyrazole derivatives is well-established, often involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.gov This accessibility allows academic researchers to readily generate a diverse set of analogs for biological screening. The findings from such academic studies contribute to the broader understanding of the therapeutic potential of the pyrazole scaffold and can lead to the discovery of novel lead compounds for further development. mdpi.com

Emerging Research Avenues and Future Perspectives for 1 Cycloheptyl 5 Methyl 1h Pyrazol 4 Amine

Exploration of Unconventional Synthetic Pathways and Methodologies

Traditional synthetic routes for pyrazole (B372694) derivatives are well-established; however, future research will likely focus on more sustainable and efficient "green chemistry" approaches. ias.ac.in Unconventional, energy-efficient techniques such as microwave irradiation, ultrasound-assisted synthesis, and mechanochemistry are gaining prominence for the synthesis of pyrazole derivatives, offering advantages like reduced reaction times, milder conditions, and higher yields. rsc.orgrsc.org

For 1-Cycloheptyl-5-methyl-1H-pyrazol-4-amine, future synthetic exploration could involve:

Microwave-Assisted Synthesis: This technique has been successfully employed for various pyrazole derivatives, significantly accelerating the cyclocondensation reactions that form the core pyrazole ring. rsc.orgmdpi.com

Ultrasound Irradiation: Sonochemistry can provide an alternative energy source for the synthesis, often leading to improved yields and shorter reaction times under milder conditions than conventional heating. rsc.org

Mechanochemistry: This solvent-free or low-solvent approach involves grinding reactants together, offering a highly sustainable and efficient method for producing pyrazole compounds. rsc.orgrsc.org

Catalyst Innovation: The use of novel catalysts, such as nano-ZnO or silica-functionalized materials, can enhance the efficiency and environmental friendliness of the synthesis of substituted pyrazoles. mdpi.combohrium.com

Synthetic MethodKey AdvantagesPotential Application for this compound
Microwave-Assisted SynthesisRapid reaction times, high efficiency, controlled heating rsc.orgrsc.orgEfficient cyclocondensation of precursors.
Ultrasound-Assisted SynthesisMilder reaction conditions, improved yields rsc.orgAlternative energy-efficient synthesis route.
MechanochemistrySolvent-free, sustainable, high efficiency rsc.orgrsc.orgEnvironmentally friendly solid-state synthesis.
Novel CatalysisHigh yields, mild conditions, reusability of catalysts bohrium.comGreener and more efficient catalyzed reactions.

Deeper Integration of Computational and Experimental Approaches in Design

The synergy between computational and experimental methods is revolutionizing drug discovery and materials science. jddhs.com For this compound, a deeper integration of these approaches will be crucial for accelerating the design and optimization of its derivatives for specific applications.

Future research in this area will likely involve:

Molecular Modeling and Docking: Computational tools can predict how this compound and its analogs might bind to biological targets, such as protein kinases, which are often implicated in diseases like cancer. eurasianjournals.comresearchgate.net This allows for the rational design of more potent and selective inhibitors.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, guiding further experimental work. eurasianjournals.comresearchgate.net

Molecular Dynamics Simulations: These simulations can explore the dynamic behavior and conformational flexibility of the compound, which is critical for understanding its interactions with biological systems. eurasianjournals.com

In Silico ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. researchgate.netresearchgate.net

Computational TechniqueApplication in ResearchPotential Insight for this compound
Molecular DockingPredicting binding modes and affinities to biological targets researchgate.netIdentification of potential protein targets and rational design of inhibitors.
Density Functional Theory (DFT)Understanding electronic structure and reactivity researchgate.netPrediction of chemical properties and reaction mechanisms.
Molecular Dynamics (MD)Simulating molecular motion and conformational changes eurasianjournals.comElucidation of dynamic interactions with biological molecules.
QSAR and ADMET PredictionModeling structure-activity relationships and pharmacokinetic properties chemrevlett.comEarly-stage assessment of drug-likeness and potential toxicity.

Identification of Novel Biological Interaction Partners and Mechanisms

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govnih.gov A key future research direction for this compound will be the identification of its specific biological interaction partners and the elucidation of its mechanisms of action.

Potential avenues of exploration include:

Kinase Inhibition: Many pyrazole derivatives are known to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases. hilarispublisher.comcijournal.ru Screening this compound against a panel of kinases could reveal novel therapeutic targets.

Antimicrobial and Antiviral Activity: The pyrazole nucleus is present in various compounds with demonstrated antibacterial, antifungal, and antiviral properties. researchgate.net Investigating the activity of this specific compound against a range of pathogens is a logical next step.

Neurodegenerative Diseases: Some pyrazole derivatives have been investigated as potential therapeutic agents for neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.gov

Mycobacterium tuberculosis Inhibition: Certain substituted pyrazoles have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, by inhibiting targets like MmpL3. nih.gov

Role in High-Throughput Screening Libraries for Chemical Biology

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds against specific biological targets. nih.gov The structural features of this compound make it an attractive candidate for inclusion in HTS libraries.

The future role of this compound in HTS could involve:

Scaffold for Library Synthesis: The this compound core can be readily functionalized at various positions, allowing for the creation of a diverse library of related compounds for screening. researchgate.net

Discovery of Novel Bioactivities: Screening this compound and its derivatives against a wide array of biological assays can lead to the serendipitous discovery of unexpected therapeutic activities. nih.gov

Chemical Probe Development: Compounds identified from HTS can be developed into chemical probes to study the function of specific proteins or pathways in cells, contributing to our fundamental understanding of biology.

Potential for Functionalization in Materials Science

Beyond its potential biological applications, the pyrazole ring system also possesses properties that are of interest in materials science. nih.gov Future research may explore the functionalization of this compound for various material applications.

Potential research directions include:

Fluorescent Probes: Pyrazole derivatives can be designed to exhibit fluorescence, making them useful as sensors for detecting specific ions or molecules in biological systems or for bioimaging applications. nih.gov

Ligands for Metal Complexes: The nitrogen atoms in the pyrazole ring can coordinate with metal ions, making pyrazole derivatives useful as ligands in the development of new catalysts or functional materials. mdpi.com

Organic Electronics: The electronic properties of pyrazole-containing molecules could be harnessed for applications in organic light-emitting diodes (OLEDs) or other electronic devices.

Energetic Materials: Nitrated pyrazoles have attracted attention for their potential use as high-performance energetic materials. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.